6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially cdk2, to inhibit its function . This inhibition could lead to the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect thecell cycle regulation pathway . By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound may lead tocell cycle arrest and potentially induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-1,3-dimethyluracil with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method would involve optimizing reaction conditions to ensure high yield and purity. This may include using automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Material science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1,3-dimethyluracil
- 5-chloroacetyl-1,3-dimethyluracil
- 6-amino-5-carboxamidouracil
Uniqueness
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and chloroacetyl groups on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIHPCABEPSLMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291941 |
Source
|
Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67130-66-9 |
Source
|
Record name | 67130-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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